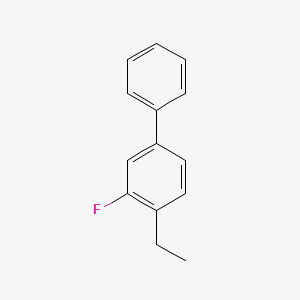
4-Ethyl-3-fluoro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H13F. It consists of two benzene rings connected by a single bond, with an ethyl group attached to one ring and a fluorine atom attached to the other. This compound is part of the biphenyl family, which is known for its various applications in organic synthesis and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
4-Ethyl-3-fluoro-1,1’-biphenyl can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-3-fluoro-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process .
化学反应分析
Types of Reactions
4-Ethyl-3-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Reactions such as nitration, sulfonation, and halogenation.
Oxidation: Conversion to corresponding biphenyl ketones or carboxylic acids.
Reduction: Hydrogenation of the aromatic rings under specific conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Nitration: 4-Ethyl-3-fluoro-2-nitrobiphenyl
Sulfonation: 4-Ethyl-3-fluoro-1,1’-biphenyl-2-sulfonic acid
Halogenation: 4-Ethyl-3-fluoro-2-bromobiphenyl
Oxidation: 4-Ethyl-3-fluorobiphenyl-2-carboxylic acid
Reduction: 4-Ethyl-3-fluorocyclohexylbenzene
科学研究应用
4-Ethyl-3-fluoro-1,1’-biphenyl has several applications in scientific research, including:
作用机制
The mechanism of action of 4-Ethyl-3-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . For example, biphenyl derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and dihydroorotate dehydrogenase (DHODH), leading to anti-inflammatory and immunosuppressive effects .
相似化合物的比较
Similar Compounds
4-Bromo-4’-ethyl-3-fluoro-1,1’-biphenyl: Similar structure with a bromine atom instead of a fluorine atom.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Contains an indole moiety and is used in medicinal chemistry.
Uniqueness
4-Ethyl-3-fluoro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
92814-30-7 |
|---|---|
分子式 |
C14H13F |
分子量 |
200.25 g/mol |
IUPAC 名称 |
1-ethyl-2-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C14H13F/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI 键 |
QAASKLNYNKWHDY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)C2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
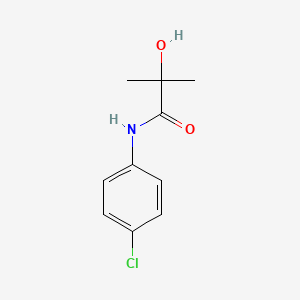
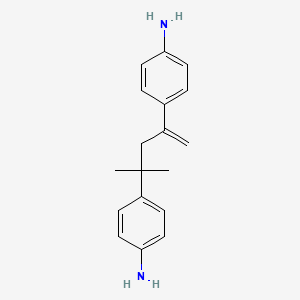
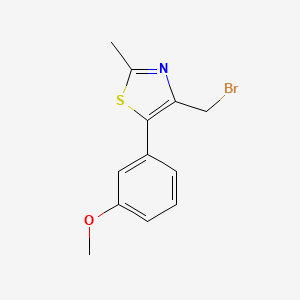
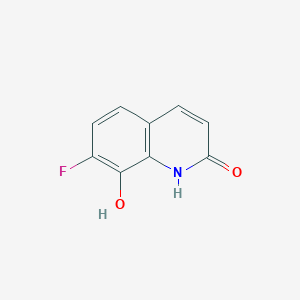
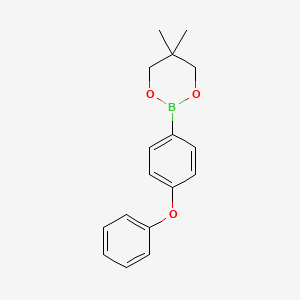
![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
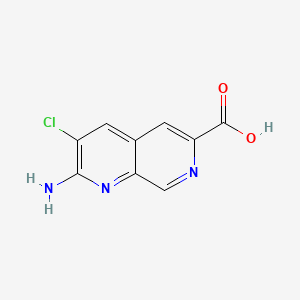
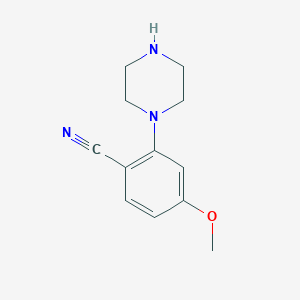
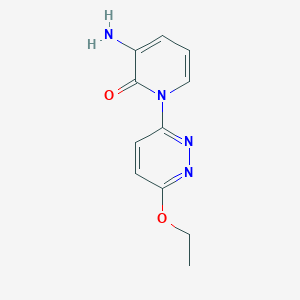
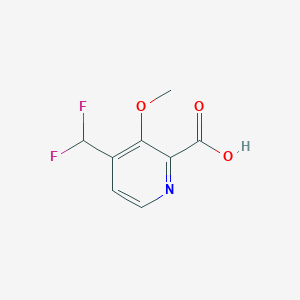
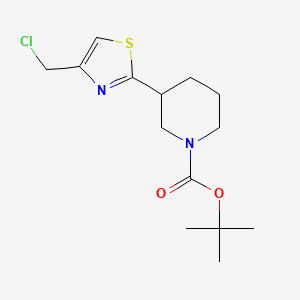
![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)
